

An In-Depth Technical Guide to the Solubility of 4-Hydroxybenzylamine

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Compound of Interest

Compound Name: 4-Hydroxybenzylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **4-Hydroxybenzylamine** (also known as 4-(aminomethyl)phenol), a vital intermediate in organic synthesis and a compound of interest in biochemical research. Understanding its solubility in various solvents is critical for its application in drug design, formulation development, and process chemistry. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visualizations to aid in understanding the underlying principles and workflows.

Core Data Presentation: Solubility Profile of 4-Hydroxybenzylamine

The solubility of **4-Hydroxybenzylamine** is influenced by its molecular structure, which contains both a polar phenolic hydroxyl group and a basic amino group, as well as an aromatic phenyl ring. This amphiphilic nature results in varied solubility across different solvent classes. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of **4-Hydroxybenzylamine**

Solvent	Solubility	Temperature (°C)	Method
Dimethyl Sulfoxide (DMSO)	≥20.4 mg/mL	Not Specified	Not Specified
Ethanol (EtOH)	≥7.8 mg/mL	Not Specified	Not Specified
Water (H ₂ O)	≥2.59 mg/mL	Not Specified	With ultrasonic assistance
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥2.5 mg/mL	Not Specified	Vehicle for in-vivo studies

Table 2: Qualitative Solubility of **4-Hydroxybenzylamine**

Solvent	Solubility Description
Dichloromethane	Soluble[1]
Methanol	Soluble[1]
Dimethyl Sulfoxide (DMSO)	Slightly Soluble[2]
Water (H ₂ O)	Slightly Soluble (solubility increases with heat) [2]
Chloroform	Soluble[3]
Ethyl Acetate	Soluble[3]
Acetone	Soluble[3]

Experimental Protocols: Determining Solubility

The most widely accepted method for determining the equilibrium solubility of a chemical compound is the shake-flask method. This protocol is a reliable approach to obtaining accurate and reproducible solubility data.

Objective: To determine the saturation solubility of **4-Hydroxybenzylamine** in a specific solvent at a controlled temperature.

Materials:

- **4-Hydroxybenzylamine** (solid, high purity)
- Solvent of interest (e.g., water, ethanol, methanol, DMSO, etc.)
- Thermostatic shaker bath
- Analytical balance
- Glass vials with screw caps
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.
- Volumetric flasks and pipettes

Procedure:

- Preparation of Supersaturated Solution:
 - Add an excess amount of solid **4-Hydroxybenzylamine** to a glass vial. The excess solid should be visually apparent to ensure that saturation is achieved.
 - Add a known volume of the desired solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples at a constant speed for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72

hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

- Sample Collection and Preparation:
 - Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to sediment.
 - Carefully withdraw an aliquot of the supernatant using a syringe.
 - Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high solubility readings.
- Quantification:
 - Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of **4-Hydroxybenzylamine**.
 - Prepare a calibration curve using standard solutions of **4-Hydroxybenzylamine** of known concentrations to ensure accurate quantification.
- Data Reporting:
 - Calculate the solubility of **4-Hydroxybenzylamine** in the solvent, taking into account the dilution factor.
 - Report the solubility in standard units, such as mg/mL or g/100 mL, and specify the temperature at which the measurement was conducted.

Mandatory Visualizations

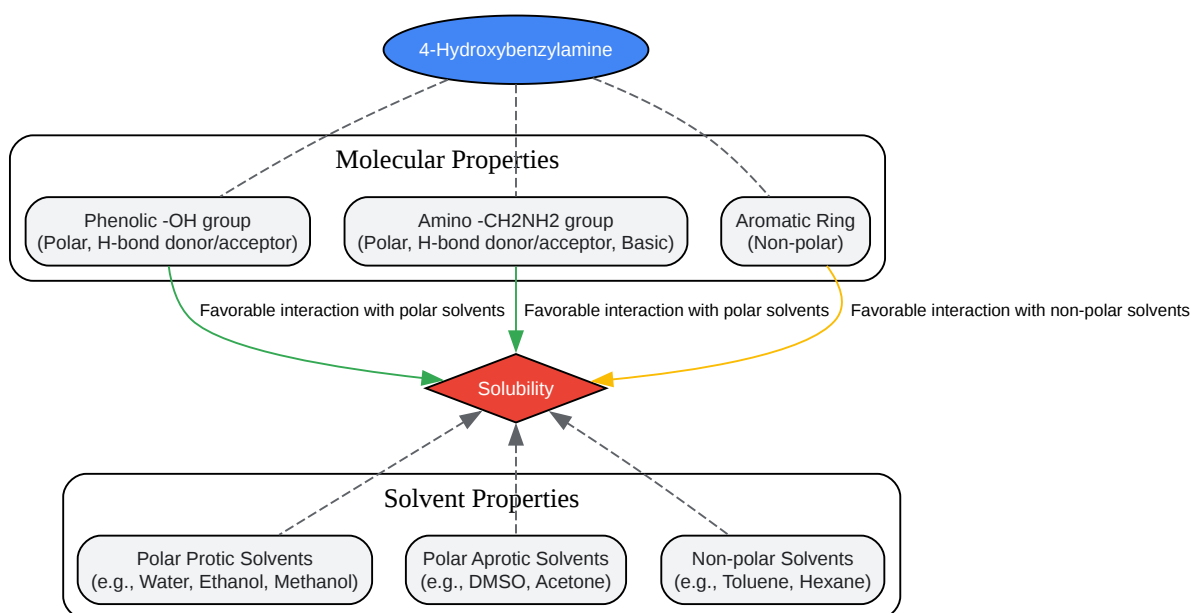
Experimental Workflow for Solubility Determination



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Caption: Workflow for determining the equilibrium solubility of **4-Hydroxybenzylamine**.

Factors Influencing 4-Hydroxybenzylamine Solubility



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Caption: Interplay of molecular and solvent properties governing solubility.

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